2-((3-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile
Overview
Description
2-((3-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile is a chemical compound that features a piperidine ring substituted with a hydroxymethyl group and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile typically involves the reaction of a piperidine derivative with a benzonitrile compound. One common method includes the use of a piperidine precursor, such as 3-(hydroxymethyl)piperidine, which is then reacted with a benzonitrile derivative under specific conditions to form the desired product. The reaction conditions often involve the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((3-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitrile group can be reduced to form an amine derivative.
Substitution: The piperidine ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of 2-((3-(Carboxymethyl)piperidin-1-yl)methyl)benzonitrile.
Reduction: Formation of 2-((3-(Hydroxymethyl)piperidin-1-yl)methyl)benzylamine.
Substitution: Formation of various substituted piperidine derivatives depending on the reagents used.
Scientific Research Applications
2-((3-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((3-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors or enzymes. These interactions can modulate biological pathways and result in various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-((3-(Methyl)piperidin-1-yl)methyl)benzonitrile
- 2-((3-(Hydroxymethyl)piperidin-1-yl)methyl)benzylamine
- 2-((3-(Hydroxymethyl)piperidin-1-yl)methyl)benzaldehyde
Uniqueness
2-((3-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile is unique due to the presence of both a hydroxymethyl group and a benzonitrile moiety. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[[3-(hydroxymethyl)piperidin-1-yl]methyl]benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c15-8-13-5-1-2-6-14(13)10-16-7-3-4-12(9-16)11-17/h1-2,5-6,12,17H,3-4,7,9-11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWONZNMPDKMWRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2C#N)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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